1S-LSD (1-[3-(trimethylsilyl)propanoyl]-lysergic acid diethylamide) is an N1-acyl-substituted lysergamide utilized strictly as an analytical reference standard and pharmacokinetic prodrug model. Synthesized via the addition of a bulky, silicon-containing trimethylsilyl group to the ergoline scaffold, it functions as an inactive precursor that undergoes rapid enzymatic deacylation to yield LSD[1]. From a procurement perspective, 1S-LSD is distinguished by its elevated lipophilicity, which dictates specific handling and solvation protocols compared to classical lysergamides . Its targeted carbon-silicon switch makes it a critical material for forensic toxicology, metabolic profiling, and regulatory compliance research [1].
Substituting 1S-LSD with generic lysergamides like LSD or earlier prodrugs (e.g., 1P-LSD) critically compromises both experimental validity and procurement legality. Using free LSD bypasses the N1-deacylation step entirely, rendering it ineffective for studying prodrug hydrolysis kinetics or delayed-onset receptor activation[2]. Conversely, substituting with 1P-LSD fails in forensic assay development because 1P-LSD cannot generate the distinct silanolized biomarkers required to definitively prove 1S-LSD exposure[1]. Furthermore, in jurisdictions with strict analog laws, carbon-based analogs are often restricted; 1S-LSD's specific silicon incorporation circumvents these structural definitions, making it the only legally viable in-class substitute for uninterrupted laboratory procurement [1].
In human liver microsome assays, 1S-LSD undergoes rapid biotransformation, yielding 62 distinct metabolites. Crucially, unlike 1P-LSD, 1S-LSD generates five highly abundant metabolites that retain the 3-silylpropanoyl moiety (designated Si04, Si06, Si09, Si11, and Si21), including N-deethylated and silanolized variants [1]. These silicon-specific signatures are entirely absent in the metabolic profiles of traditional carbon-based lysergamides [1].
| Evidence Dimension | Specific metabolite generation |
| Target Compound Data | Yields 5 major silicon-retaining biomarkers (e.g., Si04, Si06) |
| Comparator Or Baseline | 1P-LSD / LSD (0 silicon-retaining biomarkers) |
| Quantified Difference | Absolute presence of silanolized metabolites vs. complete absence in comparators |
| Conditions | In vitro human liver microsome incubation analyzed via LC-QTOF-MS |
Procurement of 1S-LSD is mandatory for forensic laboratories developing targeted LC-MS/MS screening panels to differentiate silicon-containing substance consumption from classical lysergamides.
The bulky 3-(trimethylsilyl)propanoyl group at the N1 position of 1S-LSD imposes significant steric hindrance, drastically reducing its intrinsic binding affinity to the 5-HT2A receptor prior to metabolic cleavage. While free LSD exhibits a high affinity, N1-acyl substitution in compounds like 1S-LSD reduces this affinity by one to two orders of magnitude [1]. This confirms that 1S-LSD acts fundamentally as an inactive prodrug, relying entirely on esterase-mediated deacylation to liberate active LSD [1].
| Evidence Dimension | 5-HT2A Receptor Affinity (Ki) |
| Target Compound Data | Affinity reduced by 1 to 2 orders of magnitude |
| Comparator Or Baseline | Free LSD (Ki ~ 2.9 nM) |
| Quantified Difference | 10- to 100-fold reduction in receptor binding affinity |
| Conditions | In vitro radioligand binding assay on cell membranes expressing human 5-HT2A receptors |
Validates the selection of 1S-LSD as a precise molecular tool for studying delayed-onset pharmacokinetics and esterase-dependent prodrug activation mechanisms.
The incorporation of the trimethylsilyl group significantly increases the lipophilicity of 1S-LSD compared to the parent compound LSD. Consequently, 1S-LSD exhibits sparing solubility in polar aprotic solvents, dissolving at concentrations of 1–10 mg/mL in both acetonitrile and dimethyl sulfoxide (DMSO). This heightened hydrophobicity alters its retention time in reversed-phase chromatography, causing it to elute later than less lipophilic analogs [1].
| Evidence Dimension | Solvent solubility and lipophilicity |
| Target Compound Data | Sparingly soluble: 1-10 mg/mL in ACN/DMSO; high lipophilicity |
| Comparator Or Baseline | LSD (Modest water solubility; lower lipophilicity) |
| Quantified Difference | Shift from aqueous solubility to strict requirement for organic solvents (1-10 mg/mL capacity) |
| Conditions | Standard laboratory stock solution preparation at 25°C |
Informs procurement and laboratory handling protocols, ensuring buyers utilize appropriate organic solvents for stock preparation and adjust UHPLC gradients for delayed elution.
Because 1S-LSD generates distinct silanolized metabolites (such as Si04 and Si06) that are absent in the breakdown of classical lysergamides, it is the essential reference standard for forensic toxicology labs. Procuring 1S-LSD allows analytical chemists to synthesize these specific biomarkers in vitro and calibrate mass spectrometry equipment to definitively identify silicon-containing substance exposure in biological matrices [1].
The 10- to 100-fold reduction in 5-HT2A receptor affinity confirms 1S-LSD's status as an inactive prodrug. This makes it a precise candidate for in vitro liver microsome assays designed to model esterase-mediated N1-deacylation rates. Researchers can use 1S-LSD to compare the cleavage kinetics of bulky silicon-containing acyl groups against traditional carbon-based analogs like 1P-LSD [2].
The enhanced lipophilicity imparted by the trimethylsilyl group causes 1S-LSD to exhibit delayed retention times compared to LSD and 1P-LSD. Analytical laboratories procure 1S-LSD to serve as a late-eluting reference marker or internal standard when developing multiplexed UHPLC gradients for the separation of complex lysergamide mixtures .
Acute Toxic;Health Hazard